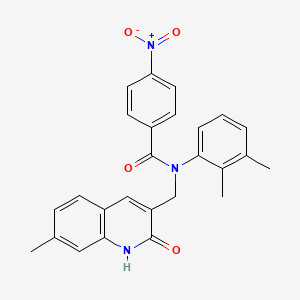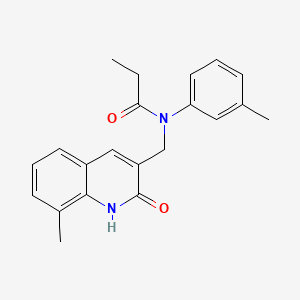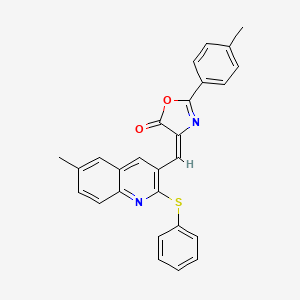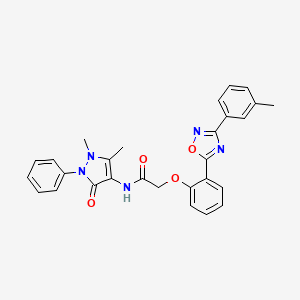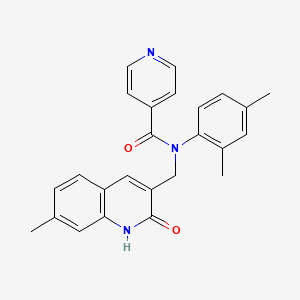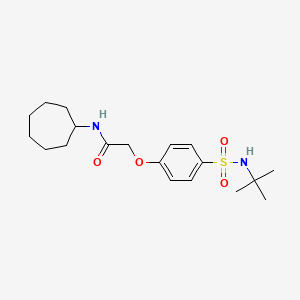
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase inhibitors. It was first synthesized in 2002 by scientists at Bayer Pharmaceuticals. Since then, it has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 works by inhibiting the enzyme cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), which is an important signaling molecule in the body. By inhibiting PDE, this compound 41-2272 increases the levels of cGMP, which leads to vasodilation, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, including the lungs, heart, and brain. It has also been shown to have vasodilatory effects, which can help to lower blood pressure and improve blood flow. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which can help to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 in lab experiments is its ability to selectively inhibit PDE. This allows researchers to study the effects of cGMP on various biological processes, without the interference of other signaling molecules. Additionally, this compound 41-2272 has been shown to have low toxicity in animal studies, which makes it a safer alternative to other PDE inhibitors.
However, there are also some limitations to using this compound 41-2272 in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound 41-2272 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272. One area of interest is its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory disorders. Additionally, this compound 41-2272 has been shown to have anti-tumor effects, which could have implications for the treatment of cancer. Further research is needed to fully understand the potential applications of this compound 41-2272 in these and other fields.
Métodos De Síntesis
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 involves the reaction of 4-aminophenol with tert-butyl chloroformate to form N-tert-butyl-4-aminophenyl carbonate. This intermediate is then reacted with cycloheptylamine to form N-cycloheptyl-N-tert-butyl-4-aminophenyl carbonate. The final step involves the reaction of this intermediate with ethyl chloroacetate to form this compound 41-2272.
Aplicaciones Científicas De Investigación
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 has been extensively studied for its potential applications in various scientific research fields. It has been shown to have a wide range of biological activities, including vasodilation, anti-inflammatory effects, and anti-tumor effects.
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-19(2,3)21-26(23,24)17-12-10-16(11-13-17)25-14-18(22)20-15-8-6-4-5-7-9-15/h10-13,15,21H,4-9,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZKTVAFIHDBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

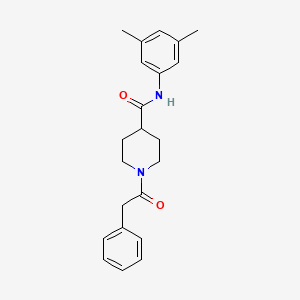
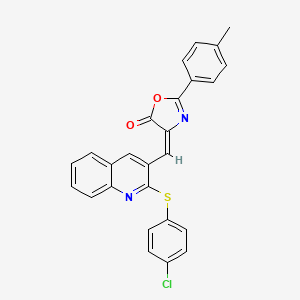
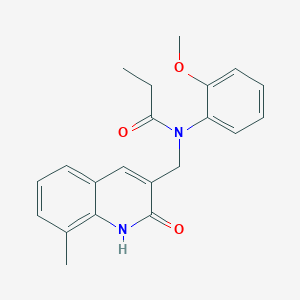
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)


